molecular formula C20H34O5 B031656 13,14-Dihydro-15-keto-pgf2alpha CAS No. 27376-76-7

13,14-Dihydro-15-keto-pgf2alpha

Cat. No. B031656
CAS RN: 27376-76-7
M. Wt: 354.5 g/mol
InChI Key: VKTIONYPMSCHQI-XAGFEHLVSA-N
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Description

Synthesis Analysis

The synthesis of 13,14-Dihydro-15-keto-PGF2alpha involves the reduction of prostaglandin F2alpha, leading to the formation of this metabolite. Techniques such as high-performance liquid chromatography and gas chromatography-mass spectrometry have been used to measure its levels in biological samples, indicating its production and role in physiological processes (Hubbard & Watson, 1976).

Molecular Structure Analysis

The molecular structure of 13,14-Dihydro-15-keto-PGF2alpha is characterized by the reduction of the double bond at the 13,14 position and the oxidation of the hydroxyl group at the 15th carbon to a keto group. This modification significantly influences its biological activity and stability compared to its parent compound, prostaglandin F2alpha.

Chemical Reactions and Properties

13,14-Dihydro-15-keto-PGF2alpha undergoes various chemical reactions, including dehydration and cyclization, depending on the pH, temperature, and presence of proteins such as albumin. These reactions lead to the formation of several metabolites with different stability and biological activities (Fitzpatrick et al., 1980).

Scientific Research Applications

  • Identification and Quantification in Biological Fluids : Antibodies to 13,14-dihydro-15-keto-PGF2 can identify and quantify this metabolite in human peripheral venous sera and urine, enabling its potential use in pharmacological studies (Levine, 1973).

  • Stability and Decomposition : 13,14-dihydro-15 keto-PGE2 decomposes into 11,14-dihydro-15 keto-11,16-bicyclo-PGE2 under certain conditions, which is accelerated by albumin (Fitzpatrick et al., 1980).

  • Detection of Prostaglandin F2 Release in Mares : Measuring both 15-keto-13,14-dihydro PGF2 and 11-ketotetranor PGF metabolites in mares allows for the detection of prostaglandin F2 release peaks in less frequent samples than measuring either type alone (Goff et al., 1984).

  • Effect on the Lamb Ductus Arteriosus : PGE1, E2, and their 13,14-dihydro-metabolites effectively relax the lamb ductus arteriosus, indicating that perinatal events affecting prostaglandin metabolism may impact ductus arteriosus patency or closure (Clyman et al., 1978).

  • Measurement in Peripheral Human Plasma : A method for accurately measuring 15-keto-13,14-dihydrometabolites of PGE2 and PGF2alpha in peripheral human plasma offers a more reliable index of their entry into peripheral blood than primary prostaglandin levels (Hubbard & Watson, 1976).

  • Index for Inflammation via Lipid Peroxidation : The radioimmunoassay developed for 15-keto-dihydro-PGF2alpha accurately measures it as an index of lipid peroxidation in inflammation, with potential applications in endotoxin-induced acute inflammation in pigs (Basu, 1998).

  • Induction of Airway Hyperresponsiveness : Intravenous administration of 13,14-dihydro-15-keto-PGF2 in guinea-pigs induces airway hyperresponsiveness to histamine without causing airway wall thickening, suggesting its effect is likely mediated through TXA2 (Kurosawa et al., 1994).

Future Directions

The radioimmunoassay of 15-keto-dihydro-PGF2alpha as an index of lipid peroxidation via cyclooxygenase (COX-1 and COX-2) pathway has been developed and validated . Its application in endotoxin-induced acute inflammation in pigs has been presented . This method is relevant to apply in inflammatory injury, and other physiological and pathophysiological studies, as an index of in vivo enzymatic lipid peroxidation .

properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-19,22-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTIONYPMSCHQI-XAGFEHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701019118
Record name Prostaglandin FM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701019118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 13,14-Dihydro-15-keto PGF2a
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004685
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

13,14-Dihydro-15-keto-pgf2alpha

CAS RN

27376-76-7
Record name 13,14-Dihydro-15-keto-PGF2α
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27376-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 15-Keto-13,14-dihydroprostaglandin F2alpha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027376767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prostaglandin FM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701019118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13,14-Dihydro-15-ketoprostaglandin� F2α
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 13,14-Dihydro-15-keto PGF2a
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004685
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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